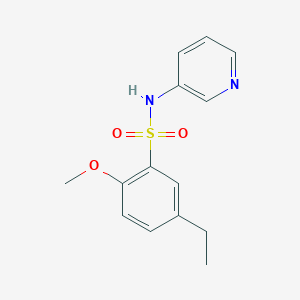

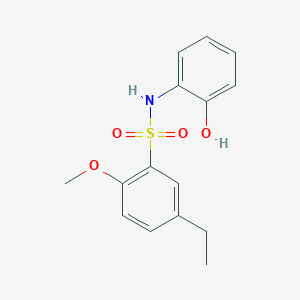

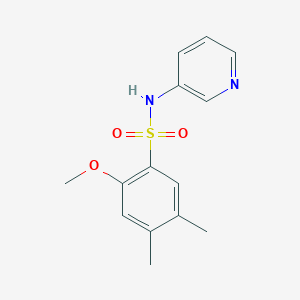

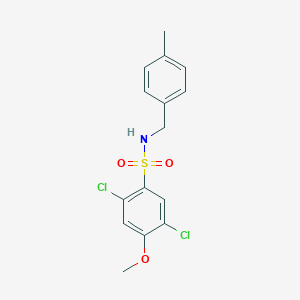

2,5-dimethoxy-N-propylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-dimethoxy-N-propylbenzenesulfonamide, also known as Pargyline, is a sulfonamide derivative that has been widely used in scientific research. It was first synthesized in 1953 by J. W. Maag and H. van der Werff, and since then, it has been extensively studied for its biochemical and physiological effects.

Mecanismo De Acción

2,5-dimethoxy-N-propylbenzenesulfonamide is a reversible inhibitor of MAO, which means that it binds to the enzyme and prevents it from breaking down neurotransmitters. Specifically, 2,5-dimethoxy-N-propylbenzenesulfonamide inhibits the activity of MAO-A, which is responsible for breaking down serotonin and norepinephrine, but has little effect on MAO-B, which primarily breaks down dopamine. This selective inhibition of MAO-A leads to an increase in the levels of serotonin and norepinephrine in the brain, which can have a variety of effects on mood, cognition, and behavior.

Biochemical and Physiological Effects:

The biochemical and physiological effects of 2,5-dimethoxy-N-propylbenzenesulfonamide are complex and depend on a variety of factors, including the dose, route of administration, and individual differences in metabolism and genetics. Some of the effects that have been observed in scientific research include:

- Increased levels of serotonin and norepinephrine in the brain

- Improved mood and reduced symptoms of depression and anxiety

- Enhanced cognitive function and memory

- Increased locomotor activity and exploratory behavior

- Reduced appetite and weight loss

- Decreased blood pressure and heart rate

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,5-dimethoxy-N-propylbenzenesulfonamide has several advantages as a research tool, including its selectivity for MAO-A, its reversible inhibition of the enzyme, and its ability to increase the levels of neurotransmitters in the brain. However, there are also some limitations to its use in lab experiments, including:

- The need for careful dosing and monitoring of side effects

- The potential for interactions with other drugs or chemicals

- The limited ability to study the long-term effects of 2,5-dimethoxy-N-propylbenzenesulfonamide on the brain and behavior

- The need for specialized equipment and expertise to perform experiments with 2,5-dimethoxy-N-propylbenzenesulfonamide

Direcciones Futuras

There are many possible directions for future research on 2,5-dimethoxy-N-propylbenzenesulfonamide and its effects on the brain and behavior. Some potential areas of investigation include:

- The role of 2,5-dimethoxy-N-propylbenzenesulfonamide in the treatment of depression, anxiety, and other mood disorders

- The effects of 2,5-dimethoxy-N-propylbenzenesulfonamide on neuroplasticity and learning and memory

- The potential use of 2,5-dimethoxy-N-propylbenzenesulfonamide as a tool for studying the neurobiology of addiction and substance abuse

- The development of new MAO inhibitors with improved selectivity and fewer side effects

- The use of 2,5-dimethoxy-N-propylbenzenesulfonamide as a tool for studying the role of monoamine neurotransmitters in social behavior and cognition

Conclusion:

In conclusion, 2,5-dimethoxy-N-propylbenzenesulfonamide is a sulfonamide derivative that has been extensively studied for its biochemical and physiological effects. It selectively inhibits the activity of MAO-A, leading to an increase in the levels of serotonin and norepinephrine in the brain. 2,5-dimethoxy-N-propylbenzenesulfonamide has many potential applications in scientific research, but also has some limitations and potential side effects that must be carefully monitored. Future research on 2,5-dimethoxy-N-propylbenzenesulfonamide and related compounds has the potential to yield important insights into the neurobiology of behavior and the development of new treatments for mood disorders and other conditions.

Métodos De Síntesis

The synthesis of 2,5-dimethoxy-N-propylbenzenesulfonamide involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with propylamine in the presence of a base such as triethylamine. The reaction yields 2,5-dimethoxy-N-propylbenzenesulfonamide as a white crystalline solid with a melting point of 126-128°C. The purity of the product can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Aplicaciones Científicas De Investigación

2,5-dimethoxy-N-propylbenzenesulfonamide has been widely used in scientific research for its ability to inhibit the activity of monoamine oxidase (MAO), an enzyme that catalyzes the breakdown of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting MAO, 2,5-dimethoxy-N-propylbenzenesulfonamide increases the levels of these neurotransmitters in the brain, leading to a variety of physiological and behavioral effects.

Propiedades

Nombre del producto |

2,5-dimethoxy-N-propylbenzenesulfonamide |

|---|---|

Fórmula molecular |

C11H17NO4S |

Peso molecular |

259.32 g/mol |

Nombre IUPAC |

2,5-dimethoxy-N-propylbenzenesulfonamide |

InChI |

InChI=1S/C11H17NO4S/c1-4-7-12-17(13,14)11-8-9(15-2)5-6-10(11)16-3/h5-6,8,12H,4,7H2,1-3H3 |

Clave InChI |

PEFOFJRYUJSRIW-UHFFFAOYSA-N |

SMILES |

CCCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC |

SMILES canónico |

CCCNS(=O)(=O)C1=C(C=CC(=C1)OC)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-3-methylbenzenesulfonamide](/img/structure/B239336.png)